2-Methyl-2-butanol

Catalog No.
S596909
CAS No.
75-85-4
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-butanol

CAS Number

75-85-4

Product Name

2-Methyl-2-butanol

IUPAC Name

2-methylbutan-2-ol

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3

InChI Key

MSXVEPNJUHWQHW-UHFFFAOYSA-N

SMILES

CCC(C)(C)O

Solubility

1.25 M
110 mg/mL at 25 °C
Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils
Very soluble in acetone
In water, 99,100 mg/L at 25 °C

Synonyms

tert-Pentyl Alcohol; 2-Ethyl-2-propanol; 2-Hydroxy-2-methylbutane; 2-Methyl-2-butanol; 2-Methyl-2-hydroxybutane; 2-Methyl-3-butan-2-ol; Amylene Hydrate; Dimethylethylcarbinol; Ethyldimethylcarbinol; NSC 25498; tert-Amyl Alcohol; tert-Pentanol;

Canonical SMILES

CCC(C)(C)O

Organic Synthesis:

2-Methyl-2-butanol can be used as a solvent in various organic syntheses due to its properties like moderate polarity, miscibility with water and organic solvents, and relatively high boiling point []. However, it's not as commonly employed as other alcohols like methanol, ethanol, or acetone.

Biotransformation Studies:

Some research explores the biotransformation of 2-Methyl-2-butanol by microorganisms like bacteria and fungi. These studies aim to understand the breakdown pathways and potential products formed during biodegradation []. This knowledge can be valuable for environmental applications like bioremediation of contaminated sites.

Research into Potential Risks:

Given its structural similarity to ethanol and reported cases of misuse as an intoxicant, some research investigates the potential risks associated with 2-Methyl-2-butanol exposure []. These studies aim to understand its effects on the nervous system and other organs, contributing to a better understanding of its potential hazards.

2-Methyl-2-butanol, also known as tert-amyl alcohol or tert-pentanol, is a branched-chain isomer of pentanol (C5H12O) []. It is a colorless liquid with a mild alcohol odor. Tert-amyl alcohol has historically been used as an anesthetic, but due to its safety concerns, it is no longer used for this purpose []. Currently, its primary application lies in its use as an organic solvent in various scientific research fields [, , ].


Molecular Structure Analysis

The key feature of 2-Methyl-2-butanol's structure is its branched chain. The carbon chain has three methyl groups (CH3) attached to the second carbon atom (C2), giving it the "tert-" (tertiary) designation. This branched structure influences the physical and chemical properties of the molecule compared to linear isomers of pentanol [].


Chemical Reactions Analysis

Several chemical reactions involving 2-Methyl-2-butanol are relevant to scientific research. Here are a few examples:

  • Synthesis: Tert-amyl alcohol can be synthesized from various methods, including the hydration of 2-methyl-2-butene or the fermentation of acetone by certain bacteria.
C4H8 + H2O -> C5H12O (2-methyl-2-butene + water -> 2-Methyl-2-butanol)
  • Dehydration: Under acidic conditions, tert-amyl alcohol can dehydrate to form 2-methyl-2-butene, the corresponding alkene.
C5H12O -> C4H8 + H2O (2-Methyl-2-butanol -> 2-methyl-2-butene + water)
  • Esterification: Tert-amyl alcohol can react with carboxylic acids to form esters, which are valuable intermediates in organic synthesis.
RCOOH + C5H12OH -> RCOOC5H11 + H2O (Carboxylic acid + 2-Methyl-2-butanol -> Ester + water) (R represents the organic group of the carboxylic acid)

Physical And Chemical Properties Analysis

  • Melting point: -11 °C []
  • Boiling point: 102 °C []
  • Density: 810 kg/m³ []
  • Solubility: Miscible with most organic solvents like alcohols, ethers, and hydrocarbons []. Slightly soluble in water (around 2.6 g/L at 25 °C).
  • Flammability: Flammable liquid with a flash point of 41 °C.

Mechanism of Action (if applicable)

Tert-amyl alcohol's historical use as an anesthetic suggests it interacts with the central nervous system, potentially acting as a positive allosteric modulator for GABAA receptors, similar to ethanol []. However, the specific mechanism requires further investigation.

Physical Description

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water.
Liquid

Color/Form

Colorless liquid

XLogP3

0.9

Boiling Point

102.4 °C
102.4 °C at 760 mm Hg

Flash Point

67 °F (NFPA, 2010)
67 °C (CLOSED CUP)

Density

d204 0.81
0.8096 at 20 °C/4 °C

LogP

0.89 (LogP)
0.89
log Kow = 0.89

Odor

Characteristic odor
Camphor odo

Melting Point

-9.1 °C
Mp -8.4 °
-8.4°C

UNII

69C393R11Z

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

16.70 mmHg
16.7 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter.

Other CAS

75-85-4

Wikipedia

Amylene hydrate

Biological Half Life

Upon repeated exposure to 50 ppm, the material /2-methyl-2-butanol/ was cleared by rats (t1/2 = 47 min) and dogs (t1/2 = 69 min) in an apparent first-order manner.
Following repeated exposure to 1000 ppm the plasma clearance was more rapid in the mouse than in either the rat or the dog exposed to 50 ppm, the t1/2 times being 29, 47, and 69 min, respectively ... The data demonstrate that the kinetics of tert-amyl alcohol are highly species- and conc-dependent.

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepared from 2-methyl-2-butene alone and mixed with 2-methyl-1-butene.
... by fractionation of fusel oil ...
Oxo process: 1-butene, 2-butene and isobutylene react with a mixture of carbon monoxide and hydrogen in presence of a metal catalyst to form isomer mixture of C5 aldehyde which is then hydrogenated to corresponding amyl alcohol. /Amyl alcohols/
... Produced mainly by hydration of pentenes.

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
2-Butanol, 2-methyl-: ACTIVE
The oxo process is the principal one in practice today; only minor quantities, mainly in Europe are obtained from separation of fusel oil. tert-Amyl alcohol is produced on a commercial scale in lower volume by hydration of amylenes.

Analytic Laboratory Methods

Method: USGS-NWQL O4024-03; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dimethyl-1-propanol; Matrix: whole-water; Detection Limit: 0.2155 ug/kg.

Clinical Laboratory Methods

METHOD FOR DETERMINING TERTIARY AMYL ALC IN PLASMA (RAT) EMPLOYS DIRECT INJECTION OF HEPARINIZED PLASMA, SEPARATION BY GAS-LIQ-SOLID CHROMATOGRAPHY & SUBSEQUENT QUANTIFICATION VIA SELECTIVE ION MONITORING MASS SPECTROMETRY.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where amyl alcohols may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area away from strong oxidizers, strong acids, and hydrogen trifluoride since violent reactions occur. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Amyl alcohols/
KEEP TIGHTLY CLOSED & PROTECTED FROM LIGHT.

Interactions

2-Methyl-2-butanol (4.1 mmol/kg) induced a behavioral intoxication in rats (male, Sprague-Dawley, 160 to 300 g) at 8 min after the intraperitoneal administration of the pentanol. The intoxication was scored on a scale of 0 to 4, where 3 = 'very little or no recovery of righting reflex, heavy sedation, no spontaneous locomotor activity, flaccid muscles, absence of pelvic and abdominal elevation' and 2 = 'heavy sedation, pronounced motor coordination and sluggish movement, limbs extended away from the body'. After 2-methyl-2-butanol alone the intoxication was scored as approximately 2.9. The prior administration of the imidazobenzodiazepine Ro15-4513 (5 min before the alcohol) partially reversed the intoxication by 2-methyl-2-butanol and the score decreased to approximately 1.8. The Ro15-4513 was more effective at reducing the intoxication after treatment with ethanol than after treatment with the pentanol.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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